molecular formula C22H16F4N2O4 B5790235 N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]diacetamide

N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]diacetamide

Cat. No. B5790235
M. Wt: 448.4 g/mol
InChI Key: ASIQIZMFGIGXGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]diacetamide, commonly known as TFPAA, is a chemical compound that has been widely used in scientific research. TFPAA is a member of the amide family and is synthesized through a complex process involving several chemical reactions.

Mechanism of Action

TFPAA works by binding to metal ions and forming stable complexes. This binding ability is due to the presence of the amide groups in the TFPAA structure, which act as ligands. The resulting metal complexes have unique catalytic properties and can be used in a variety of chemical reactions.
Biochemical and Physiological Effects
TFPAA has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that TFPAA can inhibit the growth of cancer cells by inducing apoptosis. Additionally, TFPAA has been shown to have anti-inflammatory properties and can reduce the production of cytokines in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFPAA is its ability to form stable metal complexes, which can be used in a variety of catalytic reactions. Additionally, TFPAA is a fluorescent probe, making it useful for studying the binding of ligands to proteins and DNA. However, TFPAA has some limitations, including its relatively complex synthesis method and its potential toxicity.

Future Directions

There are several future directions for the use of TFPAA in scientific research. One potential application is in the development of new biosensors for detecting various biomolecules. Additionally, TFPAA could be used in the development of new anticancer drugs. Finally, further research is needed to fully understand the biochemical and physiological effects of TFPAA and its potential toxicity.
Conclusion
In conclusion, TFPAA is a chemical compound that has been widely used in scientific research. It is synthesized through a complex process involving several chemical reactions and has a range of scientific research applications. TFPAA works by binding to metal ions and forming stable complexes, and has several biochemical and physiological effects. Despite its limitations, TFPAA has several advantages for use in lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of TFPAA involves several chemical reactions, including the reaction of 2,3,5,6-tetrafluoro-1,4-phenylenediamine with 4,4'-oxydianiline in the presence of acetic anhydride and an acid catalyst. The resulting product is then purified through a series of recrystallization and filtration processes. The final product is a white crystalline powder with a melting point of 254-256°C.

Scientific Research Applications

TFPAA has been widely used in scientific research, particularly in the field of biochemistry. It is commonly used as a ligand in the synthesis of metal complexes for catalytic reactions. TFPAA is also used as a fluorescent probe for studying the binding of ligands to proteins and DNA. Additionally, TFPAA has been used in the development of biosensors for detecting various biomolecules.

properties

IUPAC Name

N-[4-[4-(4-acetamidophenoxy)-2,3,5,6-tetrafluorophenoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F4N2O4/c1-11(29)27-13-3-7-15(8-4-13)31-21-17(23)19(25)22(20(26)18(21)24)32-16-9-5-14(6-10-16)28-12(2)30/h3-10H,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIQIZMFGIGXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)OC3=CC=C(C=C3)NC(=O)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.